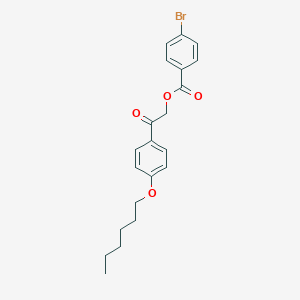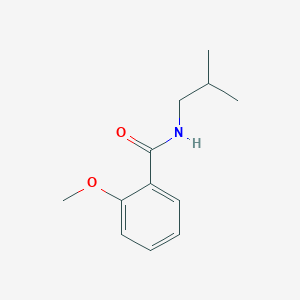![molecular formula C18H8N4O5 B274124 3,4-Dinitro-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one](/img/structure/B274124.png)
3,4-Dinitro-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dinitro-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a polycyclic aromatic hydrocarbon and is known for its unique structure and properties.
Mécanisme D'action
The mechanism of action of 3,4-Dinitro-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one is not fully understood. However, it has been suggested that this compound may exert its anti-tumor activity by inducing apoptosis in cancer cells. It has also been suggested that this compound may inhibit the activity of certain enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that this compound may have a number of biochemical and physiological effects. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to inhibit the replication of certain viruses, including the herpes simplex virus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3,4-Dinitro-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one in lab experiments is its unique structure and properties. This compound has been found to exhibit promising anti-tumor, anti-viral, and anti-inflammatory properties, making it a valuable tool for studying various biological processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Careful handling and disposal procedures must be followed to ensure the safety of researchers.
Orientations Futures
There are a number of potential future directions for research involving 3,4-Dinitro-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one. One area of interest is the development of new drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research. Finally, research is needed to investigate the potential toxicity of this compound and to develop safe handling and disposal procedures.
Méthodes De Synthèse
The synthesis of 3,4-Dinitro-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one involves the reaction of 2-nitrobenzaldehyde with o-phenylenediamine in the presence of sulfuric acid. The reaction yields a yellow-orange solid that is further purified by recrystallization.
Applications De Recherche Scientifique
3,4-Dinitro-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit promising anti-tumor, anti-viral, and anti-inflammatory properties. Additionally, this compound has been studied for its potential use in the development of new drugs and as a tool for studying various biological processes.
Propriétés
Formule moléculaire |
C18H8N4O5 |
|---|---|
Poids moléculaire |
360.3 g/mol |
Nom IUPAC |
15,17-dinitro-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(20),2,4,6,8,12,14,16,18-nonaen-11-one |
InChI |
InChI=1S/C18H8N4O5/c23-18-10-6-8-14(22(26)27)16-13(21(24)25)7-5-9(15(10)16)17-19-11-3-1-2-4-12(11)20(17)18/h1-8H |
Clé InChI |
HXEFIXPELZYRJY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C4=CC=C(C5=C(C=CC3=C45)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
C1=CC=C2C(=C1)N=C3N2C(=O)C4=CC=C(C5=C(C=CC3=C45)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1,2,5]Oxadiazolo[3,4-E]bis[1,2,4]triazolo[4,3-a:3',4'-c]pyrazine](/img/structure/B274042.png)





![N'-[3-(2-furyl)-2-propenylidene]-2-(2-naphthyloxy)acetohydrazide](/img/structure/B274055.png)
![N-[(Z)-(3-bromophenyl)methylideneamino]pyridine-2-carboxamide](/img/structure/B274057.png)



![3-(1,1-dioxidotetrahydro-3-thienyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B274065.png)
![(4Z)-4-[(2-methoxyanilino)methylidene]-N-(2-methylphenyl)-3-oxonaphthalene-2-carboxamide](/img/structure/B274067.png)
![(4Z)-4-[[2-(1,3-benzothiazol-2-yl)hydrazinyl]methylidene]-N-(2-methylphenyl)-3-oxonaphthalene-2-carboxamide](/img/structure/B274069.png)